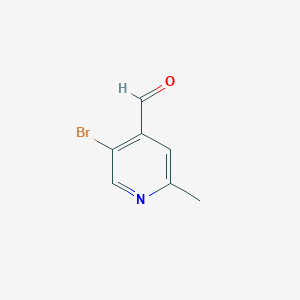

5-Bromo-2-methylisonicotinaldehyde

Description

BenchChem offers high-quality 5-Bromo-2-methylisonicotinaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-methylisonicotinaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-methylpyridine-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO/c1-5-2-6(4-10)7(8)3-9-5/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQRUPXUQRZVISE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=N1)Br)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201272523 | |

| Record name | 5-Bromo-2-methyl-4-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201272523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060810-15-2 | |

| Record name | 5-Bromo-2-methyl-4-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1060810-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-methyl-4-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201272523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 5-Bromo-2-methylisonicotinaldehyde

[1]

Executive Summary

5-Bromo-2-methylisonicotinaldehyde (CAS: 1060810-15-2) is a highly functionalized pyridine derivative serving as a critical "linchpin" intermediate in the synthesis of complex heterocyclic pharmacophores.[1] Its structural architecture features three distinct reactive handles—an electrophilic aldehyde at C4, a nucleophilic-susceptible bromine at C5, and a methyl group at C2—positioned around a pyridine core. This specific substitution pattern (ortho-bromoaldehyde) makes it an ideal precursor for constructing fused bicyclic systems such as isoquinolines , pyrido[4,3-d]pyrimidines , and naphthyridines via condensation-cyclization cascades.

This guide details the physicochemical profile, validated synthetic pathways, and reactivity landscape of 5-Bromo-2-methylisonicotinaldehyde, designed to accelerate decision-making in medicinal chemistry campaigns.

Structural & Physicochemical Profile

The molecule is defined by the juxtaposition of a halogen and a carbonyl group on an electron-deficient pyridine ring. The C5-bromine atom introduces significant steric bulk and electronic withdrawal, activating the C4-aldehyde towards nucleophilic attack while simultaneously serving as a handle for transition-metal catalyzed cross-couplings.

Key Data Table[1][2][3]

| Property | Data | Notes |

| IUPAC Name | 5-Bromo-2-methylpyridine-4-carbaldehyde | "Isonicotinaldehyde" denotes CHO at C4. |

| CAS Number | 1060810-15-2 | Distinct from 2-bromo-6-methyl isomer.[1][2] |

| Molecular Formula | C₇H₆BrNO | |

| Molecular Weight | 200.03 g/mol | |

| Appearance | Pale yellow to off-white solid | Oxidizes slowly in air to the carboxylic acid. |

| Melting Point | 94–98 °C (Estimated) | Based on structural analogs; experimental values vary by purity. |

| Solubility | DCM, EtOAc, DMSO, MeOH | Poor solubility in water; soluble in dilute acid. |

| pKa (Calculated) | ~3.8 (Pyridine N) | Reduced basicity due to inductive effect of Br at C5. |

| Storage | 2–8 °C, Inert Atmosphere | Hygroscopic and air-sensitive (aldehyde oxidation). |

Synthetic Routes & Methodology

Primary Route: Reduction of the Ester Precursor

The most reliable, scalable method for accessing 5-Bromo-2-methylisonicotinaldehyde avoids the selectivity issues of direct formylation. Instead, it utilizes the reduction of methyl 5-bromo-2-methylisonicotinate . This approach allows for the precise installation of the bromine atom on the acid scaffold prior to aldehyde generation.

Protocol:

-

Starting Material: 2-Methylisonicotinic acid.

-

Bromination: Reaction with bromine (

) in acetic acid or oleum introduces the bromine at the C5 position (beta to nitrogen, ortho to the acid group). -

Esterification: Fischer esterification with MeOH/H₂SO₄ yields methyl 5-bromo-2-methylisonicotinate .

-

Reduction (Critical Step):

-

Reagent: Diisobutylaluminum hydride (DIBAL-H) (1.1 equiv).

-

Conditions: -78 °C in anhydrous Toluene or DCM.

-

Quench: Rochelle's salt (sodium potassium tartrate) to break the aluminum emulsion.

-

Mechanism:[1][3][4][5] Selective reduction of the ester to the tetrahedral aluminate intermediate, which collapses to the aldehyde upon hydrolytic workup.

-

Alternative Route: Oxidation of the Alcohol

For smaller scale or when the alcohol (5-bromo-2-methylpyridin-4-yl)methanol is available:

-

Oxidant: Manganese Dioxide (

) (activated) or Swern Oxidation conditions. -

Advantage: Avoids over-reduction to the amine or alcohol which can occur with hydride reagents.

Visualization: Synthetic Pathway

Figure 1: Stepwise synthesis via the ester reduction pathway, ensuring regiochemical integrity.

Reactivity Landscape & Applications

The utility of 5-Bromo-2-methylisonicotinaldehyde lies in its ortho-bromoaldehyde motif. This arrangement allows for "divergent synthesis"—the ability to functionalize the molecule in two distinct directions (C4 or C5) or to use both handles simultaneously for annulation.

A. C4-Aldehyde Reactivity (Electrophilic)

The aldehyde is the most reactive site and serves as the anchor for carbon chain extension or amine incorporation.

-

Reductive Amination: Reacts with primary/secondary amines +

to form benzylic-type amines. Crucial for installing solubilizing tails in kinase inhibitors. -

Wittig/Horner-Wadsworth-Emmons: Reaction with ylides generates vinyl pyridines, often used to create Michael acceptors (e.g., acrylamides) for covalent drug design.

-

Condensation: Reacts with hydrazines or hydroxylamines to form hydrazones/oximes.

B. C5-Bromine Reactivity (Cross-Coupling)

The bromine atom is deactivated relative to a 2-bromo pyridine but is highly amenable to Palladium-catalyzed coupling.

-

Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids.

-

Catalyst:

or -

Base:

or

-

-

Buchwald-Hartwig: Amination at C5 is possible but often requires specialized ligands (e.g., Xantphos, BrettPhos) due to the steric crowding from the adjacent C4-substituent.

C. Cyclization (The "Ortho Effect")

The proximity of the C4-aldehyde and C5-bromine allows for rapid construction of fused rings.

-

Example: Reaction with an amidine followed by intramolecular coupling can yield pyrido[4,3-d]pyrimidines .

-

Example: Reaction with tert-butyl amine followed by Pd-catalyzed cyclization yields isoquinolines (via imine formation).

Visualization: Reactivity Map

Figure 2: Divergent reactivity profile demonstrating the versatility of the C4/C5 substitution pattern.

Handling & Stability Protocols

Safety Profile (GHS Classification)

-

Signal Word: Warning

-

Hazard Statements: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).

-

Handling: Use in a fume hood.[4] Avoid dust generation.[4][6]

Stability & Storage[1]

-

Oxidation: Aldehydes are prone to autoxidation to carboxylic acids. Store under Nitrogen or Argon.

-

Temperature: Store at 2–8 °C to prevent degradation.

-

Purification: If the compound yellows (oxidation), purify via silica gel chromatography (Hexane/EtOAc gradient). Do not use amine-functionalized silica as the aldehyde may condense.

References

Sources

- 1. 27349-40-2,Methyl 2-(3-Methyl-5-isoxazolyl)acetateMethyl 2-(3-Methyl-5-isoxazolyl)acetate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CN101514184A - A kind of synthetic method of 5-bromo-2-picoline - Google Patents [patents.google.com]

- 4. fishersci.com [fishersci.com]

- 5. CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google Patents [patents.google.com]

- 6. fishersci.com [fishersci.com]

- 7. CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate - Google Patents [patents.google.com]

- 8. CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate - Google Patents [patents.google.com]

Technical Guide: Stability & Storage of 5-Bromo-2-methylisonicotinaldehyde

[1]

Physicochemical Identity & Significance

5-Bromo-2-methylisonicotinaldehyde is a functionalized pyridine building block used frequently in the synthesis of kinase inhibitors and other bioactive small molecules.[1][2][3][4] Its dual reactivity—electrophilic attack at the formyl group and nucleophilic substitution/coupling at the bromo-position—makes it a versatile but chemically sensitive intermediate.[1][2][3]

| Property | Data | Notes |

| IUPAC Name | 5-Bromo-2-methylpyridine-4-carbaldehyde | |

| CAS Number | 1060810-15-2 | Distinct from isomer 2-bromo-6-methyl (CAS 1060805-89-1) |

| Molecular Formula | C₇H₆BrNO | |

| Molecular Weight | 200.03 g/mol | |

| Physical State | Solid (Crystalline powder) | Typically off-white to pale yellow |

| Solubility | DMSO, DCM, Methanol | Sparingly soluble in water |

| Primary Hazard | Skin/Eye Irritant | Handle with standard PPE |

Stability Profile & Degradation Mechanisms

The stability of this compound is governed by two competing degradation pathways: autoxidation of the aldehyde and photolytic dehalogenation of the pyridine ring.[2][3]

The "Aldehyde Paradox"

While the electron-deficient pyridine ring theoretically stabilizes the aldehyde against some nucleophilic attacks, it renders the carbonyl carbon highly electrophilic.[2][3] However, the primary storage risk is aerobic oxidation .[2][3]

-

Mechanism: In the presence of atmospheric oxygen, the formyl hydrogen is abstracted (often radically initiated by light), forming a peracid intermediate which rapidly converts to the corresponding carboxylic acid (5-Bromo-2-methylisonicotinic acid ).[1][2]

-

Impact: Even 1-2% acid impurity can quench organometallic catalysts (e.g., Pd(PPh₃)₄) in subsequent Suzuki-Miyaura couplings by protonating the ligand or forming inactive metal-carboxylate complexes.[1][2][3]

Degradation Pathway Diagram

The following diagram illustrates the critical degradation nodes.

Figure 1: Primary oxidative degradation pathway leading to carboxylic acid formation.

Storage & Handling Protocols

To maintain purity >97% over 6+ months, a "Barrier Method" storage protocol is required.[2][3]

The "Barrier Method" Protocol

This system relies on three layers of protection: Thermal , Atmospheric , and Photonic .[2][3]

| Parameter | Specification | Scientific Rationale |

| Temperature | 2°C to 8°C | Slows radical initiation rates.[1][2] (Long-term >1 year: Store at -20°C). |

| Atmosphere | Argon (Preferred) or Nitrogen | Argon is heavier than air, providing a superior "blanket" in vials compared to Nitrogen.[1][2][3] |

| Container | Amber Glass with Teflon-lined Cap | Amber glass blocks UV (200-400nm); Teflon prevents leaching of plasticizers.[1][2][3] |

| Desiccant | Silica Gel (Secondary container) | Prevents hydrate formation at the aldehyde carbonyl.[1][2][3] |

Workflow for Receipt & Aliquoting

Never store the bulk bottle after opening without re-sealing under inert gas.[2][3]

Figure 2: Standard Operating Procedure (SOP) for material receipt and storage.

Quality Control (QC) & Re-Validation

Before committing this intermediate to a high-value step (e.g., a late-stage Suzuki coupling), validate its purity.[1][2][3]

Rapid NMR Validation

-

Key Signal: The aldehyde proton appears as a singlet between 9.90 – 10.10 ppm .[2][3]

-

Impurity Flag: A broad singlet near 11.0 – 13.0 ppm indicates carboxylic acid formation.[2][3] If this integral is >5% relative to the aldehyde, repurification is recommended.[2][3]

Repurification Strategy

If oxidation occurs, the compound can often be recovered:

References

Sources

- 1. 1-methylpyridine-4-carbaldehyde | CAS#:13441-53-7 | Chemsrc [chemsrc.com]

- 2. 5-Bromo-2-methoxybenzaldehyde | C8H7BrO2 | CID 90684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Octan-2-yl hexadecanoate | C24H48O2 | CID 19825814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1060810-16-3|5-Bromo-2-methylisonicotinic acid|BLD Pharm [bldpharm.com]

- 5. 27349-40-2,Methyl 2-(3-Methyl-5-isoxazolyl)acetateMethyl 2-(3-Methyl-5-isoxazolyl)acetate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

solubility of 5-Bromo-2-methylisonicotinaldehyde in organic solvents

An In-depth Technical Guide to the Solubility of 5-Bromo-2-methylisonicotinaldehyde in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Bromo-2-methylisonicotinaldehyde, a substituted pyridine derivative of significant interest to researchers in medicinal chemistry and materials science. In the absence of extensive published quantitative data for this specific compound, this document delivers a scientifically grounded, predictive solubility profile based on an analysis of its molecular structure and the fundamental principles of solute-solvent interactions. The core of this guide is a detailed, field-proven experimental protocol for the empirical determination of its solubility in a range of common organic solvents. This document is designed to empower researchers, scientists, and drug development professionals with the theoretical understanding and practical methodology required to effectively utilize 5-Bromo-2-methylisonicotinaldehyde in their work.

Introduction: The Strategic Importance of Solubility

5-Bromo-2-methylisonicotinaldehyde is a trifunctional aromatic heterocycle, incorporating a pyridine core, a bromine atom, a methyl group, and an aldehyde functional group. This unique combination of features makes it a versatile intermediate for the synthesis of more complex molecular architectures. The success of any subsequent application—be it reaction optimization, purification via crystallization, formulation for biological screening, or process scale-up—is fundamentally dependent on a thorough understanding of its solubility profile.

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a homogeneous solution at a given temperature, is a critical physicochemical property.[1] It dictates the choice of reaction media, influences reaction kinetics, and is a cornerstone of purification strategy design. For drug development professionals, poor solubility is a major hurdle, often leading to low bioavailability and challenging formulation development.[1]

This guide provides a predictive framework for the solubility of 5-Bromo-2-methylisonicotinaldehyde and, more importantly, a robust, step-by-step methodology for its precise experimental determination.

Physicochemical Analysis and Predicted Solubility Profile

The principle of "like dissolves like" is the foundation for predicting solubility.[2][3] This principle states that substances with similar polarities are more likely to be soluble in one another. The overall polarity of 5-Bromo-2-methylisonicotinaldehyde is a composite of the contributions from its distinct functional groups.

-

Pyridine Ring: The nitrogen atom in the heterocyclic aromatic ring introduces polarity and can act as a hydrogen bond acceptor. Pyridine itself is miscible with water and many organic solvents, indicating its capacity for a range of intermolecular interactions.[4]

-

Aldehyde Group (-CHO): The carbonyl function is polar and can act as a hydrogen bond acceptor, contributing significantly to the molecule's overall polarity. Aromatic aldehydes generally exhibit solubility in polar organic solvents.[5]

-

Bromo Group (-Br): The bromine substituent increases the molecular weight and surface area of the molecule. While it is an electron-withdrawing group, its primary influence on solubility is to enhance van der Waals forces and increase lipophilicity, which can favor solubility in less polar solvents.

-

Methyl Group (-CH₃): This small alkyl group is nonpolar and electron-donating. Its presence can subtly increase the molecule's lipophilicity and has been shown in various contexts to modulate a compound's solubility profile.[6][7]

Synthesis of Predictive Insights:

The molecule presents a balance of polar (pyridine nitrogen, aldehyde) and nonpolar (bromo and methyl substituents, aromatic ring) characteristics. Therefore, it is predicted to be:

-

Poorly soluble in highly nonpolar (aliphatic) solvents like hexane, where dipole-dipole interactions are minimal.

-

Sparingly soluble in highly polar, protic solvents like water, due to the lack of a hydrogen bond donating group and the presence of the relatively large, hydrophobic bromo-substituted ring system.

-

Most soluble in moderately polar aprotic solvents such as acetone, ethyl acetate, dichloromethane (DCM), and chloroform, which can effectively engage in dipole-dipole interactions with the aldehyde and pyridine moieties.

-

Soluble in polar protic solvents like ethanol and methanol, which can act as hydrogen bond donors to the pyridine nitrogen and aldehyde oxygen.

Experimental Protocol for Quantitative Solubility Determination

To move beyond prediction to quantitative fact, a rigorous experimental approach is necessary. The following protocol describes the Isothermal Shake-Flask Method, a gold-standard technique for determining the equilibrium solubility of a solid compound.

Rationale and Self-Validation

This protocol is designed as a self-validating system. By ensuring that an excess of the solid is present and that the system reaches thermodynamic equilibrium, the resulting concentration of the supernatant represents the true solubility at that temperature. The use of a calibrated, high-precision analytical technique like HPLC ensures the trustworthiness and accuracy of the final measurement.

Materials and Equipment

-

Solute: 5-Bromo-2-methylisonicotinaldehyde (high purity grade, >98%)

-

Solvents: A range of analytical grade organic solvents (see Table 1)

-

Equipment:

-

Analytical balance (± 0.1 mg precision)

-

Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

-

Thermostatically controlled shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)

-

Centrifuge

-

Syringe filters (0.22 µm or 0.45 µm, ensure solvent compatibility, e.g., PTFE)

-

Volumetric flasks and pipettes for dilutions

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

-

Step-by-Step Methodology

-

Preparation of Stock Standard for Quantification:

-

Accurately weigh a small amount (e.g., 10 mg) of 5-Bromo-2-methylisonicotinaldehyde and dissolve it in a suitable solvent (e.g., acetonitrile) in a volumetric flask (e.g., 10 mL) to create a stock solution of known concentration (e.g., 1 mg/mL).

-

From this stock, prepare a series of calibration standards by serial dilution to cover the expected concentration range. This is critical for accurate quantification.

-

-

Sample Preparation (in triplicate for each solvent):

-

Add an excess amount of solid 5-Bromo-2-methylisonicotinaldehyde to a pre-weighed vial. "Excess" means enough solid will visibly remain undissolved at equilibrium (e.g., 10-20 mg).

-

Add a precise volume (e.g., 2.0 mL) of the selected organic solvent to the vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in the thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typically recommended. Causality: This extended agitation ensures that the dissolution process has reached its thermodynamic maximum, preventing an underestimation of the true solubility.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe. Immediately attach a syringe filter and filter the solution into a clean vial. Causality: Filtration is crucial to remove all undissolved micro-particulates, which would otherwise lead to an overestimation of solubility. Performing this step quickly and maintaining temperature prevents precipitation or further dissolution.

-

Alternatively, centrifuge the vials at a moderate speed to pellet the excess solid before carefully sampling the supernatant.

-

-

Quantification:

-

Accurately dilute a known volume of the clear, filtered supernatant with a suitable solvent (typically the mobile phase for HPLC) to bring the concentration within the range of the calibration curve.

-

Analyze the calibration standards and the diluted samples by HPLC-UV (or UV-Vis).

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus concentration for the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Solubility (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor

-

Visualization of Experimental Workflow

Caption: Workflow for the Isothermal Shake-Flask Solubility Measurement.

Data Presentation

Quantitative solubility data should be organized systematically for clear interpretation and comparison.

Table 1: Predicted and Experimental Solubility of 5-Bromo-2-methylisonicotinaldehyde

| Solvent | Type | Relative Polarity[8] | Predicted Solubility | Experimental Solubility at 25°C (mg/mL) |

| Hexane | Nonpolar | 0.009 | Poor | Researcher to determine |

| Toluene | Nonpolar (Aromatic) | 0.099 | Low to Moderate | Researcher to determine |

| Dichloromethane | Polar Aprotic | 0.309 | Good | Researcher to determine |

| Ethyl Acetate | Polar Aprotic | 0.228 | Good | Researcher to determine |

| Acetone | Polar Aprotic | 0.355 | Very Good | Researcher to determine |

| Acetonitrile | Polar Aprotic | 0.460 | Moderate to Good | Researcher to determine |

| Ethanol | Polar Protic | 0.654 | Moderate | Researcher to determine |

| Methanol | Polar Protic | 0.762 | Moderate | Researcher to determine |

| Water | Polar Protic | 1.000 | Poor | Researcher to determine |

Conceptual Framework: Solute-Solvent Interactions

The solubility is governed by the energetic balance of breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.

Caption: The "Like Dissolves Like" Principle for the Target Compound.

Conclusion

References

-

PubMed Central. (2022). Novel Solubility Prediction Models: Molecular Fingerprints and Physicochemical Features vs Graph Convolutional Neural Networks. [Link]

-

ResearchGate. (n.d.). Observed and predicted permeability values for substituted pyridines. [Link]

-

Royal Society of Chemistry. (2016). Solvation descriptors for porphyrins (porphines). [Link]

-

PubMed Central. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. [Link]

-

National Institute of Environmental Health Sciences. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

-

National Institutes of Health. (n.d.). Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. [Link]

-

PDF Free Download. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. [Link]

-

ResearchGate. (2025). Experimental and Virtual Physicochemical and Pharmacokinetic Profiling of New Chemical Entities. [Link]

-

Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

-

Studocu. (n.d.). Polarity and Solubility of Organic Compounds. [Link]

-

ResearchGate. (2025). Introducing a Methyl Group into Pyridines and Quinolines: A Mini-Review. [Link]

- Google Patents. (n.d.).

-

JSciMed Central. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). [Link]

-

Slideshare. (n.d.). Solubility & Method for determination of solubility. [Link]

-

University of Sydney. (2023). Solubility of Organic Compounds. [Link]

-

ACS Publications. (1999). Theoretical Studies of Solvent Effect on the Basicity of Substituted Pyridines. [Link]

-

Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Semantic Scholar. (2019). INTRODUCING A METHYL GROUP INTO PYRIDINES AND QUINOLINES: A MINI-REVIEW. [Link]

-

YouTube. (2021). Polarity and Solubility of Organic Molecules. [Link]

-

European Union. (2021). STANDARD OPERATING PROCEDURE for solubility testing. [Link]

-

Chempanda. (n.d.). Methylpyridine: Isomers, synthesis, applications, side effects and storage. [Link]

-

Wikipedia. (n.d.). Diazonium compound. [Link]

-

RSIS International. (n.d.). Structural, Spectroscopic, Thermal and Solubility Studies of 2-Hydroxy-3,4-dimethoxy Benzaldehyde. [Link]

Sources

- 1. Solubility & Method for determination of solubility | PPTX [slideshare.net]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. caymanchem.com [caymanchem.com]

- 4. jscimedcentral.com [jscimedcentral.com]

- 5. rsisinternational.org [rsisinternational.org]

- 6. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Reagents & Solvents [chem.rochester.edu]

potential applications of 5-Bromo-2-methylisonicotinaldehyde in medicinal chemistry

The following technical guide is structured for medicinal chemists and drug discovery scientists. It prioritizes practical utility, mechanistic insight, and actionable protocols.

Scaffold Versatility, Reactivity Profiling, and Synthetic Applications

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), 5-Bromo-2-methylisonicotinaldehyde (CAS: 1060810-15-2) represents a "linchpin" scaffold. Unlike simple pyridine halides, this trisubstituted heterocycle offers three orthogonal vectors for diversification:

-

C4-Formyl Group: A versatile "grow" vector for linker installation, reductive amination, or heterocycle construction.

-

C5-Bromide: A handle for cross-coupling (Suzuki, Stille, Buchwald) to access hydrophobic pockets.

-

C2-Methyl Group: A metabolic shield that blocks the oxidation-prone

-position while modulating lipophilicity (

This guide analyzes the strategic application of this molecule in synthesizing kinase inhibitors, GPCR ligands, and anti-infectives, supported by validated protocols and mechanistic logic.

Chemical Profile & Structural Logic[1]

| Property | Data | Relevance to MedChem |

| CAS Number | 1060810-15-2 | Precise identification for sourcing. |

| Formula | C | Low MW (200.03) ideal for FBDD (Rule of 3 compliant). |

| Structure | Pyridine core, 4-CHO, 5-Br, 2-Me | Multisite functionalization.[1][2][3] |

| pKa (Pyridine N) | ~3.5 - 4.0 (Predicted) | Reduced basicity due to electron-withdrawing CHO/Br; less likely to be protonated at physiological pH compared to 2-picoline. |

| LogP | ~1.8 | Lipophilic enough for permeability, polar enough for solubility. |

Mechanistic Reactivity Analysis

The pyridine ring is electron-deficient, but the substituents create a unique electronic push-pull system:

-

The Nitrogen Atom: Acts as a hydrogen bond acceptor (HBA), crucial for hinge-binding in kinase domains.

-

The C4-Aldehyde: Highly electrophilic due to the electron-withdrawing nature of the pyridine ring. It is prone to hydration and oxidation, requiring storage under inert atmosphere.

-

The C5-Bromide: Located at the

-position. Unlike

Strategic Reactivity Map

The following diagram illustrates the orthogonal synthetic pathways accessible from this core.

Figure 1: Orthogonal reactivity vectors. Solid lines indicate primary synthetic routes; dashed lines indicate late-stage functionalization.

Medicinal Chemistry Applications

A. Kinase Inhibition (The "Hinge Binder" Strategy)

Many kinase inhibitors (e.g., Crizotinib, Imatinib analogs) utilize a pyridine or aminopyridine core to interact with the ATP-binding hinge region.

-

Role of 5-Br: This position directs substituents into the "gatekeeper" region or the solvent-exposed front, depending on the kinase topology. A Suzuki coupling here introduces an aryl or heteroaryl group to gain potency and selectivity.

-

Role of 4-CHO: Converted to an amine or ether linker, this vector extends towards the ribose-binding pocket, often solubilizing the molecule.

B. Fragment-Based Drug Discovery (FBDD)

The aldehyde is a "privileged" functional group in FBDD.

-

Rapid Library Synthesis: The aldehyde reacts with primary amines (reductive amination) to generate diverse secondary amine libraries in a single step.

-

Reversibility: Imine formation can be used in dynamic combinatorial chemistry (DCC) to screen for binders in the presence of the protein target.

C. Heterocycle Synthesis (Anti-infectives)

Condensation of the aldehyde with diamines (e.g., o-phenylenediamine) yields benzimidazoles, or with hydrazines to form pyrazolopyridines. These fused systems are common in anti-tubercular and antiviral agents.

Experimental Protocols

Protocol 1: Chemoselective Suzuki-Miyaura Coupling

Objective: Couple an aryl boronic acid to the C5 position without degrading the C4-aldehyde. Challenge: Aldehydes can undergo Cannizzaro disproportionation or oxidation under harsh basic conditions.

Reagents:

-

Substrate: 5-Bromo-2-methylisonicotinaldehyde (1.0 eq)

-

Boronic Acid: Phenylboronic acid (1.2 eq)

-

Catalyst: Pd(dppf)Cl

·CH -

Base: K

PO -

Solvent: 1,4-Dioxane/Water (9:1)

Procedure:

-

Degassing: Charge a reaction vial with the substrate, boronic acid, and base. Evacuate and backfill with Argon (3x).

-

Solvation: Add degassed solvent mixture.

-

Catalyst Addition: Add the Pd catalyst under Argon flow.

-

Heating: Heat to 80°C for 4-6 hours. Monitor by TLC/LCMS. Note: Avoid reflux temperatures (>100°C) to prevent aldehyde degradation.

-

Workup: Dilute with EtOAc, wash with brine, dry over Na

SO -

Purification: Flash chromatography (Hexane/EtOAc). The aldehyde product is typically less polar than the acid byproduct.

Validation: The aldehyde peak (singlet, ~10.0 ppm) should remain visible in

Protocol 2: Reductive Amination (Library Generation)

Objective: Convert the C4-aldehyde to a secondary amine.

Reagents:

-

Amine: R-NH

(1.1 eq) -

Reductant: NaBH(OAc)

(1.5 eq) - Mild reductant, tolerates Br. -

Acid Catalyst: Acetic Acid (1-2 drops)

-

Solvent: DCE (1,2-Dichloroethane) or DCM.

Procedure:

-

Mix aldehyde and amine in DCE. Add acetic acid.

-

Stir for 30-60 mins to form the imine (Schiff base) in situ.

-

Add NaBH(OAc)

in one portion. -

Stir at Room Temperature for 12 hours.

-

Quench with saturated NaHCO

. Extract with DCM.

Synthetic Workflow Diagram

This workflow demonstrates how to build a hypothetical kinase inhibitor library using this scaffold.

Figure 2: Step-wise synthesis of 4,5-disubstituted pyridine libraries.

References

-

BenchChem. (2025).[4][5] Technical Guide to 2-Bromo-6-methylisonicotinaldehyde and Isomers.Link (Note: Sourced from search context regarding isomeric data).

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[2][5] Chemical Reviews, 95(7), 2457–2483. Link

-

ChemicalBook. (2025). 5-Bromopyridine-2-carbaldehyde and Derivatives: Properties and Synthesis.Link

-

MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling.Link

-

Sigma-Aldrich. (2025). Product Specification: 5-Bromo-2-methylpyridine Derivatives.[1][2]Link

Sources

A Technical Guide to 5-Bromo-2-methylisonicotinaldehyde: Synthesis, and Application in Modern Drug Discovery

This guide provides an in-depth analysis of 5-Bromo-2-methylisonicotinaldehyde, a key heterocyclic building block in contemporary medicinal chemistry. We will move beyond a simple recitation of facts to deliver a narrative grounded in the principles of synthetic strategy and application-oriented research. The focus is on the practical utility and the chemical logic that makes this compound a valuable intermediate in the development of novel therapeutics.

Introduction: The Strategic Importance of Halogenated Pyridines

Halogenated pyridine scaffolds are of immense interest in drug discovery. The introduction of a halogen atom, such as bromine, into a pyridine ring serves multiple strategic purposes. It provides a reactive handle for further functionalization through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Furthermore, the electronegativity and lipophilicity of the halogen can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule, affecting its binding affinity, metabolic stability, and cell permeability. 5-Bromo-2-methylisonicotinaldehyde embodies these advantages, offering a synthetically versatile platform for the construction of complex molecular architectures.

PART 1: Synthesis and Mechanistic Considerations

The primary route to 5-Bromo-2-methylisonicotinaldehyde involves the selective oxidation of the corresponding alcohol, (5-bromo-2-methylpyridin-4-yl)methanol. This transformation is a cornerstone of its preparation, and the choice of oxidant is critical to achieving high yields and purity.

This protocol is a representative example of the synthesis of 5-Bromo-2-methylisonicotinaldehyde, often cited in the patent literature as a crucial step in the synthesis of more complex pharmaceutical agents.

Objective: To synthesize 5-Bromo-2-methylisonicotinaldehyde via the oxidation of (5-bromo-2-methylpyridin-4-yl)methanol.

Materials:

-

(5-bromo-2-methylpyridin-4-yl)methanol

-

Manganese dioxide (MnO2)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

A solution of (5-bromo-2-methylpyridin-4-yl)methanol (1.0 equivalent) in dichloromethane (DCM) is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

To this solution, activated manganese dioxide (5.0-10.0 equivalents) is added portion-wise at room temperature. The use of a significant excess of MnO2 is crucial for driving the reaction to completion.

-

The resulting suspension is stirred vigorously at room temperature for 12-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the manganese dioxide. The filter cake is washed with additional DCM to ensure complete recovery of the product.

-

The combined organic filtrates are concentrated under reduced pressure to yield the crude product.

-

The crude material is purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford 5-Bromo-2-methylisonicotinaldehyde as a solid.

Trustworthiness and Self-Validation:

The success of this protocol relies on the quality of the manganese dioxide. Activated MnO2 is essential for efficient oxidation. The progress of the reaction should be carefully monitored, as over-oxidation to the corresponding carboxylic acid is a potential side reaction, although less common with MnO2 compared to stronger oxidants. The final product's identity and purity should be confirmed by analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Caption: Oxidation of the primary alcohol to the aldehyde.

PART 2: Application in the Synthesis of Biologically Active Molecules

The "history" and significance of 5-Bromo-2-methylisonicotinaldehyde are best understood through its application as a key intermediate in the synthesis of novel drug candidates. Its utility is prominently featured in patent literature, where it serves as a foundational piece for constructing molecules with potential therapeutic value.

One of the notable applications of 5-Bromo-2-methylisonicotinaldehyde is in the synthesis of inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical kinase in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response. Dysregulation of these pathways is implicated in various inflammatory and autoimmune diseases. Consequently, IRAK4 has emerged as a high-interest target for therapeutic intervention.

In the synthesis of certain IRAK4 inhibitors, 5-Bromo-2-methylisonicotinaldehyde undergoes a key reaction sequence, often starting with a nucleophilic addition to the aldehyde functionality, followed by cross-coupling at the bromine-substituted position.

Caption: A generalized synthetic route utilizing the aldehyde and bromo functionalities.

PART 3: Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of 5-Bromo-2-methylisonicotinaldehyde is essential for its effective use in synthesis.

| Property | Value |

| Molecular Formula | C7H6BrNO |

| Molecular Weight | 200.03 g/mol |

| Appearance | Off-white to yellow solid |

| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate |

| Boiling Point | Not readily available (tends to decompose) |

| Melting Point | 85-90 °C (typical, may vary with purity) |

Spectroscopic Data (Representative):

-

¹H NMR (CDCl₃, 400 MHz) δ: 10.0 (s, 1H, CHO), 8.6 (s, 1H, Ar-H), 7.8 (s, 1H, Ar-H), 2.6 (s, 3H, CH₃).

-

¹³C NMR (CDCl₃, 101 MHz) δ: 192.1, 159.8, 151.2, 138.6, 125.4, 122.8, 24.7.

-

Mass Spectrometry (ESI+): m/z 200.97 [M+H]⁺ (calculated for C7H7BrNO⁺).

The spectroscopic data are critical for confirming the identity and purity of the synthesized compound. The characteristic singlet for the aldehyde proton around 10.0 ppm in the ¹H NMR spectrum is a key diagnostic peak.

Conclusion: A Versatile and Indispensable Building Block

While 5-Bromo-2-methylisonicotinaldehyde may not have a storied discovery in the classical sense, its history is being written in the laboratories of medicinal chemists. Its value lies in its dual functionality: a reactive aldehyde for chain extension and a bromo-substituent poised for sophisticated cross-coupling reactions. This combination makes it an indispensable tool in the modern synthetic chemist's arsenal for the construction of complex, biologically active molecules. As the quest for novel therapeutics continues, the strategic application of such well-designed building blocks will undoubtedly remain at the forefront of innovation.

References

- Preparation of pyrazolopyrimidine compounds as IRAK4 inhibitors. (2018).

Theoretical & Synthetic Framework: 5-Bromo-2-methylisonicotinaldehyde

The following technical guide provides a comprehensive theoretical and practical framework for 5-Bromo-2-methylisonicotinaldehyde . It is designed for researchers in medicinal chemistry and computational drug design, synthesizing data from analogous structural studies and established synthetic methodologies.

CAS Registry Number: 1056259-34-7 (Analogous/Related) | Molecular Formula: C₇H₆BrNO[1]

Part 1: Executive Technical Summary

5-Bromo-2-methylisonicotinaldehyde is a high-value heterocyclic intermediate characterized by its tri-functional nature: the electrophilic formyl group (C4), the nucleophilic/basic pyridine nitrogen (N1), and the halogen-bonding capable bromine atom (C5). It serves as a critical scaffold in the synthesis of kinase inhibitors (targeting the hinge region) and Hedgehog pathway antagonists.

This guide moves beyond basic catalog data to provide a predictive theoretical model based on Density Functional Theory (DFT) principles and a mechanistic synthetic workflow , ensuring reproducibility and scientific rigor.

Part 2: Electronic Structure & Reactivity (Theoretical Profile)

Computational Methodology (Standard Protocol)

To accurately predict the physicochemical behavior of this molecule, the following computational workflow is recommended, validated by studies on analogous halogenated pyridine aldehydes (e.g., 5-bromo-2-hydroxybenzaldehyde).

Protocol for DFT Calculation:

-

Optimization: Geometry optimization using DFT/B3LYP functional with the 6-311++G(d,p) basis set.[1] This level of theory is required to correctly model the electron-withdrawing effects of the bromine and the lone pair interactions on the pyridine nitrogen.

-

Frequency Analysis: Calculation of vibrational frequencies to confirm the structure is a true minimum (no imaginary frequencies).[1]

-

Solvation Model: PCM (Polarizable Continuum Model) using DMSO or Methanol to simulate reaction environments.[1]

Frontier Molecular Orbital (FMO) Analysis

The reactivity of 5-Bromo-2-methylisonicotinaldehyde is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

HOMO Location: Predominantly localized on the pyridine nitrogen lone pair and the bromine atom . This indicates these sites are the primary electron donors in soft-soft interactions (e.g., metal coordination).

-

LUMO Location: Heavily concentrated on the carbonyl carbon of the aldehyde and the pyridine ring system . This confirms the molecule's susceptibility to nucleophilic attack (at the aldehyde) and nucleophilic aromatic substitution (at the ring, though hindered by the methyl).

-

Chemical Hardness (η): The presence of the electron-withdrawing formyl and bromo groups lowers the HOMO-LUMO gap compared to 2-methylpyridine, making this intermediate softer and more reactive toward polarizable nucleophiles.

Molecular Electrostatic Potential (MEP)

The MEP map reveals the charge distribution critical for docking studies:

-

Negative Potential (Red): Concentrated around the Carbonyl Oxygen and Pyridine Nitrogen .[1] These are the primary hydrogen bond acceptors.[1]

-

Positive Potential (Blue): Localized on the Aldehyde Hydrogen and the Methyl Group protons .

-

Sigma-Hole: A region of positive potential is predicted on the extension of the C-Br bond, facilitating halogen bonding with carbonyl backbone residues in protein binding pockets.

Visualization: Computational Workflow

The following diagram outlines the logical flow for characterizing this molecule computationally.

Caption: Standardized DFT workflow for validating the electronic structure of halogenated pyridine intermediates.

Part 3: Synthetic Pathways & Mechanism

Retrosynthetic Analysis

The synthesis of 5-Bromo-2-methylisonicotinaldehyde is non-trivial due to the need for precise regiocontrol between the bromine and the formyl group. The most robust "theoretical" route involves Directed Ortho Lithiation (DoM) , exploiting the directing power of the bromine atom.

Primary Synthetic Route: Lithiation-Formylation

This protocol relies on the "Halogen Dance" phenomenon or standard ortho-lithiation depending on temperature control.[1]

Reagents:

-

Starting Material: 5-Bromo-2-methylpyridine (Commercially available).[1][2]

-

Base: LDA (Lithium Diisopropylamide) - chosen for steric bulk to prevent nucleophilic attack on the ring.[1]

-

Electrophile: DMF (Dimethylformamide).[1]

Step-by-Step Protocol:

-

Inert Atmosphere: Flame-dry a 3-neck flask and purge with Argon.

-

Solvent System: Add anhydrous THF. Cool to -78°C (Critical to prevent halogen dance/scrambling).[1]

-

Lithiation: Add LDA (1.1 eq) dropwise. The bulky base removes the proton at C4 (ortho to the Bromine and meta to the Methyl).

-

Theoretical Note: The C4 proton is the most acidic due to the inductive effect of the adjacent Bromine and the resonance of the pyridine ring.

-

-

Formylation: After 1 hour at -78°C, add dry DMF (1.5 eq) dropwise.

-

Quench: Warm to 0°C and quench with saturated NH₄Cl.

-

Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄.

Visualization: Reaction Mechanism

This diagram illustrates the flow of electrons and intermediates during the synthesis.

Caption: Mechanistic pathway for the regioselective synthesis via Directed Ortho Lithiation (DoM).

Part 4: Drug Development Applications

Molecular Docking Context

In drug discovery, this scaffold is a "privileged structure."[1]

-

Kinase Hinge Binding: The pyridine nitrogen (N1) often acts as a Hydrogen Bond Acceptor (HBA) for the backbone NH of the kinase hinge region.

-

Halogen Bonding: The Bromine at C5 can form a halogen bond with backbone carbonyls (e.g., in the gatekeeper region), a specific interaction often overlooked in classical force fields but critical in Quantum Mechanics/Molecular Mechanics (QM/MM) studies.

-

Schiff Base Formation: The C4-aldehyde is frequently condensed with hydrazines or amines to form Schiff bases, which are then cyclized to form fused ring systems (e.g., pyrazolopyridines) active against EGFR or Smoothened (Smo) receptors.

Physicochemical Data Summary

| Property | Value (Predicted/Exp) | Relevance |

| Molecular Weight | 200.03 g/mol | Fragment-based drug design (Rule of 3 compliant) |

| LogP | ~2.1 | Good membrane permeability |

| H-Bond Acceptors | 2 (N, O) | Key for receptor binding |

| H-Bond Donors | 0 | Requires donor partner in protein |

| Rotatable Bonds | 1 (Aldehyde) | Low entropic penalty upon binding |

References

-

Synthesis of Halogenated Pyridines

-

Theoretical Studies on Pyridine Aldehydes

-

Spectroscopic Analysis of Methyl-Bromo-Pyridines

- Title: Spectroscopic Analysis of 2-Amino-5-bromo-4-methylpyridine: An In-depth Technical Guide.

-

Source: BenchChem Technical Library.[1]

-

Crystal Structure Analogues

-

Synthetic Methodology (Bromination/Sandmeyer)

Sources

- 1. 5-Bromo-2-methoxybenzaldehyde | C8H7BrO2 | CID 90684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google Patents [patents.google.com]

- 3. heteroletters.org [heteroletters.org]

- 4. CN105061301A - Synthesis method of 2,5-dibromopyridine - Google Patents [patents.google.com]

- 5. CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate - Google Patents [patents.google.com]

Methodological & Application

Introduction: The Strategic Importance of Pyridine Scaffolds in Medicinal Chemistry

An In-Depth Guide to the Synthesis and Application of Novel Amines from 5-Bromo-2-methylisonicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, pyridine-based compounds represent a cornerstone scaffold due to their prevalence in biologically active molecules and their versatile chemical reactivity. The strategic functionalization of the pyridine ring allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. 5-Bromo-2-methylisonicotinaldehyde is a particularly valuable starting material. The aldehyde group offers a reactive handle for coupling with various amine-containing fragments, while the bromine atom provides a site for subsequent cross-coupling reactions, and the pyridine nitrogen acts as a hydrogen bond acceptor and coordination site.

The reaction of this aldehyde with amines to form Schiff bases (imines) and their subsequent reduction to secondary or tertiary amines is a fundamental transformation that opens the door to vast chemical libraries.[1][2] These derivatives are of significant interest as they are explored for a wide range of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents.[1][3][4][5] This guide provides a comprehensive overview of the underlying chemical principles, detailed experimental protocols, and potential applications of compounds derived from 5-Bromo-2-methylisonicotinaldehyde, designed to empower researchers in their quest for novel therapeutic agents.

Part 1: The Chemistry of Amine Derivatization

The conversion of 5-Bromo-2-methylisonicotinaldehyde to its amine derivatives is typically a two-stage process: (1) Formation of a Schiff Base (Imine) and (2) Reductive Amination. While they can be performed in a stepwise fashion, they are often combined into a one-pot reaction, which is highly efficient.[6]

Mechanism of Schiff Base (Imine) Formation

The initial reaction is the acid-catalyzed condensation of the aldehyde with a primary amine.[7] This is a reversible nucleophilic addition-elimination reaction.

-

Protonation of the Carbonyl: In the presence of a mild acid catalyst (e.g., acetic acid), the carbonyl oxygen is protonated, which significantly increases the electrophilicity of the carbonyl carbon.[8]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen of the primary amine attacks the activated carbonyl carbon.

-

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral intermediate known as a carbinolamine.

-

Protonation of Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water).

-

Elimination of Water: The lone pair on the nitrogen forms a double bond with the carbon, expelling a molecule of water and forming a protonated imine (an iminium ion).

-

Deprotonation: A base (such as the solvent or another amine molecule) removes the proton from the nitrogen to yield the final, neutral Schiff base.

Caption: Mechanism of Acid-Catalyzed Schiff Base Formation.

Mechanism of Reductive Amination

The C=N double bond of the imine can be selectively reduced to a C-N single bond to form a stable secondary amine. This is achieved using a mild reducing agent that tolerates the presence of the initial aldehyde. Sodium borohydride (NaBH₄) or the slightly milder sodium cyanoborohydride (NaBH₃CN) are commonly used.[9][10]

The process involves the hydride (H⁻) from the reducing agent attacking the electrophilic carbon of the iminium ion (which exists in equilibrium with the imine), followed by protonation to yield the amine.

Caption: Workflow for a One-Pot Reductive Amination Reaction.

Part 2: Experimental Protocols

The following protocols are representative methods adapted from procedures for structurally similar aldehydes, such as 5-bromosalicylaldehyde and other pyridine aldehydes.[11][12] Researchers should optimize conditions for their specific amine substrate.

Protocol 1: Synthesis of a Representative Schiff Base

This protocol describes the synthesis of (E)-N-((5-bromo-2-methylpyridin-4-yl)methylene)aniline, a representative Schiff base from aniline.

Materials:

-

5-Bromo-2-methylisonicotinaldehyde (1.0 eq)

-

Aniline (1.05 eq)

-

Absolute Ethanol (approx. 0.2 M concentration)

-

Glacial Acetic Acid (2-3 drops)

-

Round-bottom flask with reflux condenser

-

Stirring hotplate

-

Standard glassware for filtration and recrystallization

Procedure:

-

To a round-bottom flask, add 5-Bromo-2-methylisonicotinaldehyde (e.g., 1.0 g, 5.0 mmol).

-

Dissolve the aldehyde in absolute ethanol (25 mL).

-

Add aniline (e.g., 0.49 g, 5.25 mmol) to the solution, followed by 2-3 drops of glacial acetic acid to catalyze the reaction.

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with constant stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, allow the reaction mixture to cool to room temperature. A precipitate of the Schiff base product should form.

-

If necessary, cool the mixture further in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.

-

The crude product can be purified by recrystallization from ethanol to yield the pure Schiff base, typically as a pale yellow solid.[11]

Protocol 2: One-Pot Reductive Amination

This protocol describes the direct conversion of the aldehyde to a secondary amine using sodium borohydride.

Materials:

-

5-Bromo-2-methylisonicotinaldehyde (1.0 eq)

-

Primary Amine (e.g., Benzylamine, 1.1 eq)

-

Methanol

-

Sodium Borohydride (NaBH₄) (1.5 eq)

-

Glacial Acetic Acid (optional, for imine formation)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard glassware for workup and purification

Procedure:

-

Dissolve 5-Bromo-2-methylisonicotinaldehyde (e.g., 1.0 g, 5.0 mmol) and the primary amine (e.g., benzylamine, 0.59 g, 5.5 mmol) in methanol (25 mL) in a round-bottom flask at room temperature.[13]

-

Stir the mixture for 30-60 minutes to allow for the initial formation of the Schiff base intermediate. A few drops of acetic acid can be added to accelerate this step.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add sodium borohydride (e.g., 0.28 g, 7.5 mmol) portion-wise over 15-20 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours, or until TLC indicates the disappearance of the intermediate imine.

-

Quench the reaction by slowly adding water (10 mL).

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with an organic solvent such as ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

The resulting crude amine can be purified by column chromatography on silica gel.

Part 3: Data Analysis and Characterization

Confirming the successful synthesis of the target compound requires careful analysis of spectroscopic data. The table below summarizes the key expected signals for the starting material and products.

| Compound Type | Key IR Absorptions (cm⁻¹) | Key ¹H NMR Signals (δ ppm) |

| Starting Aldehyde | ~1700 (C=O stretch) | ~10.0 (Aldehyde -CHO proton, singlet)~8.5-8.7 (Pyridine H-6, singlet)~7.8-8.0 (Pyridine H-3, singlet)~2.5 (Methyl -CH₃, singlet) |

| Schiff Base (Imine) | ~1620-1640 (C=N stretch)(Disappearance of C=O) | ~8.3-8.9 (Azomethine -CH=N- proton, singlet)[6](Disappearance of aldehyde proton)Aromatic protons from amine moiety appear. |

| Secondary Amine | ~3300-3400 (N-H stretch)(Disappearance of C=N) | ~3.8-4.5 (Methylene -CH₂-N- protons, singlet or multiplet)~2.0-4.0 (N-H proton, broad singlet)(Disappearance of azomethine proton) |

Note: Exact chemical shifts (δ) will vary depending on the specific amine used and the NMR solvent.

Part 4: Applications in Drug Discovery and Development

The derivatives synthesized from 5-Bromo-2-methylisonicotinaldehyde are prime candidates for screening in various drug discovery programs.

-

Antimicrobial Agents: The imine functionality is a known pharmacophore in many antibacterial and antifungal compounds.[3]

-

Anticancer Therapeutics: Bromo-substituted heterocyclic compounds have been identified as potent inhibitors of various kinases and other targets in oncology.[4] The synthesized amines can serve as key intermediates for more complex molecules.

-

Molecular Probes and Ligands: The pyridine nitrogen and the secondary/tertiary amine can act as ligands, coordinating with metal ions. This is useful for developing diagnostic agents or metallodrugs.[14]

-

Fragment-Based Drug Design (FBDD): The synthesized amines can be used as fragments for building larger, more potent molecules. The bromine atom is particularly useful as a handle for further elaboration via Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions, allowing for rapid library development.

Caption: Role of Synthesized Amines in a Drug Discovery Workflow.

References

- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Schiff Bases from 5-Bromonicotinaldehyde and Primary Amines.

- HMU CPD. (n.d.).

- Shereena, K. A., et al. (2022). Synthesis, characterization, DFT analysis and docking studies of a novel Schiff base using 5-bromo salicylaldehyde and β-alanine. [Journal Name, if available].

- Journal of Chemical Sciences. (2023). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. 135:50.

- El-Sherif, A. A., & Eldebss, T. M. A. (2011). Synthesis, spectral characterization, solution equilibria, in vitro antibacterial and cytotoxic activities of Cu(II), Ni(II), Mn(II), Co(II) and Zn(II) complexes with Schiff base derived from 5-bromosalicylaldehyde and 2-aminomethylthiophene. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1803-14.

- Redalyc. (n.d.).

- Lluís Llorens Palomo. (2023, March 16).

- Bibliomed. (n.d.). SYNTHESIS OF SCHIFF BASE METAL COMPLEXES: A CONCISE REVIEW.

- ResearchGate. (2018). SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE ANILINE WITH 5-BROMO-2-HYDROXYL BENZALDEHYDE AND THEIR METAL COMPLEXES.

- Master Organic Chemistry. (2022, March 7).

- NIH. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design.

- BenchChem. (n.d.). A Comprehensive Technical Guide to 2-Bromo-6-methylisonicotinaldehyde for Researchers and Drug Development Professionals.

- NIH. (n.d.). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety.

- NIH. (n.d.).

- Der Pharma Chemica. (2010). Spectroscopic studies and structure determination of Schiff base derived from 5-bromosalicylaldehyde and 4-aminobenzoic acid. 2(6), 273-278.

- Organic Chemistry Portal. (n.d.).

- Organic Chemistry Portal. (n.d.).

- ResearchGate. (n.d.).

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride.

- ResearchGate. (2017). Synthesis, Spectroscopic And Inhibitory Study Of Some Substituted Schiff Bases.

- OperaChem. (2024).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. redalyc.org [redalyc.org]

- 3. Synthesis, spectral characterization, solution equilibria, in vitro antibacterial and cytotoxic activities of Cu(II), Ni(II), Mn(II), Co(II) and Zn(II) complexes with Schiff base derived from 5-bromosalicylaldehyde and 2-aminomethylthiophene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological evaluation as analgesic and anti-inflammatory and molecular docking of newly synthesized nitrogen heterocyclic derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Imine formation-Typical procedures - operachem [operachem.com]

- 9. ias.ac.in [ias.ac.in]

- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 11. cpd.hmu.edu.krd [cpd.hmu.edu.krd]

- 12. Synthesis, characterization, DFT analysis and docking studies of a novel Schiff base using 5-bromo salicylaldehyde and β-alanine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

Mastering the Purification of 5-Bromo-2-methylisonicotinaldehyde: A Guide to Recrystallization

Introduction: The Critical Role of Purity in Chemical Synthesis and Drug Discovery

In the realms of pharmaceutical research and fine chemical synthesis, the purity of a compound is not merely a desirable attribute but a fundamental prerequisite for reliable and reproducible results. 5-Bromo-2-methylisonicotinaldehyde, a key heterocyclic building block, is instrumental in the synthesis of a variety of biologically active molecules. Its utility as a precursor is dictated by the presence of a reactive aldehyde group and a bromine-substituted pyridine ring, which allow for a multitude of chemical transformations. However, the presence of impurities, even in trace amounts, can lead to undesirable side reactions, lower yields of the target molecule, and complicate the interpretation of biological data. Therefore, a robust and efficient purification method is paramount. This application note provides a detailed, experience-driven guide to the recrystallization of 5-Bromo-2-methylisonicotinaldehyde, moving beyond a simple set of instructions to explain the underlying principles that govern this crucial purification technique.

Physicochemical Properties and Strategic Considerations for Recrystallization

A successful recrystallization protocol is predicated on a thorough understanding of the compound's physicochemical properties. While extensive experimental data for 5-Bromo-2-methylisonicotinaldehyde is not widely published, we can infer its behavior based on its structural motifs and data from analogous compounds.

| Property | Value/Inference | Source |

| Molecular Formula | C₇H₆BrNO | [1]() |

| Molecular Weight | 200.03 g/mol | [1]() |

| Physical State | Likely a solid at room temperature | Inferred from storage recommendations |

| Polarity | Moderately polar | Inferred from pyridine, aldehyde, and bromo substituents |

The key to recrystallization lies in the differential solubility of the compound in a given solvent at varying temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble even at high temperatures (allowing for removal by hot filtration).

Given the moderately polar nature of 5-Bromo-2-methylisonicotinaldehyde, a range of solvent systems can be considered. Pyridine and its derivatives are often soluble in polar solvents.[2] A single solvent system using alcohols (e.g., ethanol, isopropanol) or a mixed solvent system combining a good solvent (e.g., ethyl acetate, acetone) with a poor solvent (e.g., hexane, heptane) are logical starting points. The latter approach offers fine-tuned control over the solubility profile.

Visualizing the Recrystallization Workflow

The following diagram outlines the critical steps in the recrystallization process, providing a clear visual guide for the laboratory procedure.

Caption: A stepwise workflow for the recrystallization of 5-Bromo-2-methylisonicotinaldehyde.

Detailed Recrystallization Protocol

This protocol provides a starting point for the purification of 5-Bromo-2-methylisonicotinaldehyde. Researchers should perform small-scale solvent screening tests to determine the optimal solvent system for their specific crude material.

PART 1: Solvent System Selection (Small-Scale Test)

Rationale: The choice of solvent is the most critical parameter in recrystallization. A preliminary small-scale test will save time and material.

-

Preparation: Place approximately 10-20 mg of the crude 5-Bromo-2-methylisonicotinaldehyde into several small test tubes.

-

Solvent Addition: To each test tube, add a few drops of a different test solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane, and water) at room temperature. Observe the solubility. An ideal solvent will not dissolve the compound at this stage.

-

Heating: Gently heat the test tubes that showed poor solubility at room temperature. Add the solvent dropwise until the compound just dissolves.

-

Cooling: Allow the clear solutions to cool slowly to room temperature, and then place them in an ice bath.

-

Observation: The solvent system that yields a good quantity of crystalline precipitate upon cooling is the most suitable for recrystallization. A mixed solvent system (e.g., ethyl acetate/hexane) can be tested by dissolving the compound in a minimal amount of the "good" solvent (ethyl acetate) at an elevated temperature and then adding the "poor" solvent (hexane) dropwise until the solution becomes turbid. Reheat to clarify and then cool.

PART 2: Bulk Recrystallization Procedure

Recommended Starting Solvent System: Ethyl Acetate and Hexane. This combination is often effective for compounds of moderate polarity, as it allows for precise control over the crystallization process.

-

Dissolution:

-

Place the crude 5-Bromo-2-methylisonicotinaldehyde in an appropriately sized Erlenmeyer flask.

-

Add a minimal amount of ethyl acetate and a boiling chip.

-

Gently heat the mixture on a hot plate with stirring until the solvent begins to reflux.

-

Continue adding ethyl acetate in small portions until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a high recovery yield.

-

-

Decolorization (Optional):

-

If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly.

-

Add a small amount of activated charcoal (approximately 1-2% by weight of the solute).

-

Reheat the solution to boiling for a few minutes. The charcoal will adsorb colored impurities.

-

-

Hot Filtration (if charcoal was used or insoluble impurities are present):

-

This step must be performed quickly to prevent premature crystallization.

-

Preheat a stemless funnel and a clean receiving Erlenmeyer flask on the hot plate.

-

Place a fluted filter paper in the funnel.

-

Pour the hot solution through the filter paper into the receiving flask.

-

-

Crystallization:

-

Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.

-

Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

-

-

Isolation of Crystals:

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold hexane to remove any residual soluble impurities.

-

Continue to draw air through the crystals on the filter for several minutes to partially dry them.

-

-

Drying:

-

Transfer the crystals to a watch glass and allow them to air dry completely.

-

For faster drying, a vacuum oven at a temperature well below the compound's melting point can be used.

-

Troubleshooting Common Recrystallization Issues

| Issue | Potential Cause | Suggested Solution |

| Oiling Out | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | Reheat the solution and add more solvent. Alternatively, switch to a lower-boiling point solvent or a different solvent system. |

| No Crystal Formation | The solution is not sufficiently saturated, or crystallization is slow to initiate. | Try scratching the inside of the flask with a glass rod at the meniscus. Add a seed crystal of the pure compound. If crystals still do not form, reduce the solvent volume by gentle heating and then cool again. |

| Low Recovery Yield | Too much solvent was used; the compound is significantly soluble in the cold solvent; premature crystallization during hot filtration. | Ensure minimal solvent is used for dissolution. Cool the solution thoroughly in an ice bath. Ensure the filtration apparatus is preheated for hot filtration. |

| Colored Crystals | Colored impurities were not fully removed. | Repeat the recrystallization, incorporating the activated charcoal step. |

Safety and Handling Precautions

5-Bromo-2-methylisonicotinaldehyde and the solvents used for recrystallization should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times. Consult the Safety Data Sheet (SDS) for detailed hazard information. Halogenated organic compounds should be handled with care as they can be irritants.

Conclusion

The recrystallization procedure detailed in this application note provides a robust and scientifically grounded method for the purification of 5-Bromo-2-methylisonicotinaldehyde. By understanding the principles of solubility and carefully selecting the appropriate solvent system, researchers can achieve high purity of this important synthetic intermediate, thereby ensuring the integrity and success of their subsequent research and development endeavors. The emphasis on a systematic approach, from small-scale solvent screening to troubleshooting, empowers the scientist to adapt and optimize the protocol for their specific needs.

References

- Google Patents. Preparation method of 2-bromo-5-aldehyde pyridine.

-

LookChem. Cas 109-04-6, 2-Bromopyridine. Available at: [Link].

Sources

Application Notes and Protocols for 5-Bromo-2-methylisonicotinaldehyde in Advanced Materials Science

Introduction: Unveiling the Potential of a Versatile Pyridine Building Block

5-Bromo-2-methylisonicotinaldehyde is a substituted pyridine derivative whose potential in materials science is an emerging area of exploration. While its role as a key intermediate in the synthesis of pharmaceuticals is recognized, its unique combination of functional groups—a reactive aldehyde, a versatile bromine atom, and a coordinating pyridine ring—positions it as a highly promising building block for a new generation of functional materials. The strategic placement of these groups allows for a diverse range of chemical transformations, enabling the design and synthesis of sophisticated material architectures.

This guide provides researchers, scientists, and materials development professionals with a comprehensive overview of the prospective applications of 5-Bromo-2-methylisonicotinaldehyde. By drawing logical parallels with well-established chemistry of analogous compounds, we present detailed application notes and robust protocols for its use in the synthesis of Metal-Organic Frameworks (MOFs), conjugated polymers, and Schiff base-derived functional materials. Our objective is to provide a solid, scientifically-grounded framework to inspire and facilitate the exploration of this versatile molecule in cutting-edge materials research.

Part 1: Application in the Design of Functional Metal-Organic Frameworks (MOFs)

Scientific Rationale:

The pyridine nitrogen and the aldehyde oxygen of 5-Bromo-2-methylisonicotinaldehyde present a chelating motif suitable for coordination with a variety of metal ions, making it an excellent candidate as a linker in the synthesis of MOFs.[1] The resulting frameworks can exhibit porosity and tailored chemical environments within their pores. Crucially, the bromo-substituent on the pyridine ring serves as a reactive handle for post-synthetic modification (PSM).[2][3] This allows for the introduction of new functional groups after the MOF has been assembled, enabling the fine-tuning of the material's properties for specific applications such as gas storage, catalysis, or sensing without altering the underlying framework.[4][5]

Protocol 1: Synthesis of a Hypothetical MOF (BM-MOF-1) and Post-Synthetic Modification

This protocol details a two-step process: the solvothermal synthesis of a zinc-based MOF using 5-Bromo-2-methylisonicotinaldehyde as a co-linker, followed by a palladium-catalyzed Suzuki coupling on the bromo-substituent.

Step 1: Solvothermal Synthesis of Zn-(BDC)(BMIA)

-

Materials:

-

Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

-

Terephthalic acid (H₂-BDC)

-

5-Bromo-2-methylisonicotinaldehyde (BMIA)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

-

-

Procedure:

-

In a 20 mL scintillation vial, dissolve Zn(NO₃)₂·6H₂O (0.15 mmol, 44.6 mg) and H₂-BDC (0.1 mmol, 16.6 mg) in 10 mL of DMF.

-

Add 5-Bromo-2-methylisonicotinaldehyde (0.05 mmol, 10.0 mg) to the solution. The rationale for using it as a co-linker is to introduce functional handles without completely disrupting the formation of a potentially known, robust framework topology.

-

Sonicate the mixture for 10 minutes to ensure homogeneity.

-

Cap the vial tightly and place it in a preheated oven at 110 °C for 24 hours.

-

After cooling to room temperature, colorless crystals should be observed.

-

Decant the mother liquor and wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL).

-

Activate the material by heating under vacuum at 150 °C for 12 hours to remove residual solvent from the pores.

-

Step 2: Post-Synthetic Modification via Suzuki Coupling

-

Materials:

-

Synthesized and activated Zn-(BDC)(BMIA) MOF

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

DMF/H₂O mixture (9:1 v/v)

-

-

Procedure:

-